5-(Pyrrolidin-2-yl)pent-1-yn-3-one
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Overview
Description
5-(Pyrrolidin-2-yl)pent-1-yn-3-one: is a compound that features a pyrrolidine ring attached to a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)pent-1-yn-3-one typically involves the formation of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method includes the cyclization of acyclic precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)pent-1-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Pyrrolidin-2-yl)pent-1-yn-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biom
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpent-1-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)6-5-8-4-3-7-10-8/h1,8,10H,3-7H2 |
InChI Key |
CMRPGYZNBBMSMT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CCC1CCCN1 |
Origin of Product |
United States |
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